molecular formula C15H23NO2S B273263 1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine

1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine

Cat. No. B273263
M. Wt: 281.4 g/mol
InChI Key: XHAYHOBIQZWEEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. It has been found to have various scientific research applications due to its unique properties. In

Mechanism of Action

The mechanism of action of 1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine is not fully understood. However, it has been found to interact with certain receptors in the body such as the sigma-1 receptor. This interaction leads to the modulation of various signaling pathways that are involved in cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine has been found to have various biochemical and physiological effects. It has been shown to have antiviral activity against certain viruses such as the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV). It has also been found to have anticancer activity against various cancer cell lines. Additionally, it has been found to have anti-inflammatory activity in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine in lab experiments is its unique chemical structure that allows for the synthesis of other piperidine derivatives with potential therapeutic uses. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine. One direction is to further investigate its mechanism of action and how it interacts with various receptors in the body. Another direction is to optimize its therapeutic potential by synthesizing and testing new derivatives with improved activity and selectivity. Additionally, it would be interesting to explore its potential as a drug delivery system for targeted therapies.

Synthesis Methods

The synthesis of 1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine is a multistep process that involves the reaction of 4-ethylbenzenesulfonyl chloride with 3,5-dimethylpiperidine in the presence of a base such as sodium carbonate. The resulting product is then purified using various techniques such as column chromatography.

Scientific Research Applications

1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine has been found to have various scientific research applications. It has been used as a starting material for the synthesis of other piperidine derivatives that have potential therapeutic uses. For example, it has been used in the synthesis of compounds that have antiviral, anticancer, and anti-inflammatory activities.

properties

Product Name

1-[(4-Ethylphenyl)sulfonyl]-3,5-dimethylpiperidine

Molecular Formula

C15H23NO2S

Molecular Weight

281.4 g/mol

IUPAC Name

1-(4-ethylphenyl)sulfonyl-3,5-dimethylpiperidine

InChI

InChI=1S/C15H23NO2S/c1-4-14-5-7-15(8-6-14)19(17,18)16-10-12(2)9-13(3)11-16/h5-8,12-13H,4,9-11H2,1-3H3

InChI Key

XHAYHOBIQZWEEP-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CC(CC(C2)C)C

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CC(CC(C2)C)C

Origin of Product

United States

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